4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one
Description
4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one is a fluorinated heterocyclic compound featuring a seven-membered benzoxepin ring system. The structure includes two fluorine atoms at the 4,4-positions and a ketone group at position 5.
Properties
IUPAC Name |
4,4-difluoro-2,3-dihydro-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)5-6-14-8-4-2-1-3-7(8)9(10)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNQJAUXFMXTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one typically involves the reaction of 2,3-dihydro-1-benzoxepin-5-one with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxepin derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one has been studied for its role in developing novel pharmaceutical agents. Its derivatives have shown promise as potential treatments for various diseases, including neurodegenerative disorders and cancers.
- Neuroinflammation : Research indicates that fluorinated compounds like this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating neuroinflammatory diseases such as Alzheimer's and multiple sclerosis .
- Anticancer Properties : Case studies have demonstrated that derivatives of benzoxepin compounds exhibit antiproliferative activity against various cancer cell lines. For instance, certain analogs have shown significant cytotoxic effects against HeLa cells, indicating potential applications in oncology .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have focused on modifying the compound's structure to enhance its efficacy and selectivity.
Biological Assays and Case Studies
Numerous biological assays have been conducted to evaluate the efficacy of this compound and its derivatives:
- Cytotoxicity Assays : In vitro studies have shown that certain derivatives possess low IC50 values against cancer cell lines, indicating high potency. For example, one derivative exhibited an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells .
- Anti-inflammatory Activity : Experimental models have demonstrated that fluorinated benzoxepins can significantly reduce inflammation markers in activated microglia, suggesting their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
* Theoretical values inferred from structural analogs.
Key Differences and Implications
Ring System and Substitution Patterns The target compound’s benzoxepin core differentiates it from benzoxazepinones (e.g., ’s compound) and benzodiazepinones (), which incorporate nitrogen in the ring. Fluorine at the 4,4-positions may enhance metabolic stability compared to single-substituted analogs (e.g., 7- or 9-fluoro derivatives) . The ketone group at position 5 contrasts with hydroxyl () or lactam groups (), suggesting distinct reactivity in nucleophilic addition or redox reactions .
The target compound’s difluoro design could improve binding specificity or pharmacokinetics in similar pathways . Benzodiazepinones () are associated with CNS activity due to structural resemblance to anxiolytic drugs. The absence of nitrogen in the target compound may redirect its bioactivity toward non-neurological targets .
Synthetic Considerations
- Methyl 4,4′-difluoro-benzodioxepin derivatives () are synthesized via chalcone precursors, suggesting that analogous methods (e.g., cyclization or fluorination) could apply to the target compound .
- The stereochemistry of hydroxylated benzoxepins () highlights the importance of chirality in biological interactions, though the target compound’s ketone group may simplify synthesis by avoiding stereocenters .
Biological Activity
4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoxepin core with two fluorine atoms substituted at the 4-position. This modification can enhance the compound's lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.46 ± 0.82 |
| MCF-7 | 15.32 ± 1.10 |
The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as protein kinases.
The biological activity of this compound can be attributed to its ability to bind to various enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to these targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain protein-tyrosine kinases (PTKs), which play crucial roles in cancer cell signaling pathways.
- Receptor Modulation : It has been identified as a potential agonist for the arginine vasopressin V(2) receptor, suggesting its role in modulating hormonal signaling pathways .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, indicating its potential as a new antibiotic agent.
- Anticancer Research : In a study evaluating a series of benzoxepin derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, supporting its role as a promising candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
